1,1-Dicyclopentylethane
Description
1,1-Dicyclopentylethane (C₁₂H₂₂) is a branched alkane featuring two cyclopentyl groups attached to the same carbon atom of an ethane backbone. First synthesized in 1959 by Stanko and Plate, it is produced via two primary routes:
- Method A: Hydrogenation of 1-(2-cyclopenten-1-yl)-1-cyclopentylethane, synthesized through a Grignard-Wurtz reaction between (1-bromoethyl)cyclopentane and 3-chloropentene .
- Method B: Hydrogenation of 6-cyclopentyl-6-methylfulvene, derived from cyclopentadiene and cyclopentyl methyl ketone .
This compound’s synthesis is notable for its reliance on controlled hydrogenation and Grignard chemistry, with yields influenced by reaction conditions.
Properties
CAS No. |
4413-21-2 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1-cyclopentylethylcyclopentane |
InChI |
InChI=1S/C12H22/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h10-12H,2-9H2,1H3 |
InChI Key |
XWKIKXOZAGBKSO-UHFFFAOYSA-N |
SMILES |
CC(C1CCCC1)C2CCCC2 |
Canonical SMILES |
CC(C1CCCC1)C2CCCC2 |
Other CAS No. |
4413-21-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: 1,1-Dicyclopentylethane vs. 1,2-Dicyclopentylethane
The positional isomerism between 1,1- and 1,2-dicyclopentylethane significantly impacts their synthesis and properties:
Key Insight : The 1,1-isomer’s synthesis demands precise hydrogenation, while the 1,2-isomer forms under suboptimal Grignard conditions, highlighting the role of reaction control in isomer selectivity .
Functionalized Derivatives: 1,1-Di(2-cyclopenten-1-yl)ethanol
This secondary alcohol (C₁₄H₂₂O) shares structural motifs with this compound but includes a hydroxyl group:
- Synthesis: Condensation of two 3-chlorocyclopentene molecules with ethyl acetate yields ≤5% of the alcohol, making it a minor byproduct .
- Reactivity : The hydroxyl group enables oxidation or esterification, distinguishing it from the inert ethane backbone of this compound.
Bioactive and Industrial Analogues
This compound’s bioactivity contrasts with other cyclopentyl-containing compounds:
- Bioactive Analogues : Found in Orthosiphon stamineus extracts, it may contribute to plant defense mechanisms, unlike synthetic analogues like (1-bromoethyl)cyclopentane, which serve as intermediates in alkylation reactions .
- Industrial Compounds : Bicyclo[3.2.0]hept-2,6-diene and n-butyl palmitate (identified alongside this compound in ) exhibit distinct applications, such as fragrance formulation or lipid-based products, underscoring the diversity of cyclopentyl-derived structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
